molecular formula C12H12FNO3S2 B2629393 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione CAS No. 880450-15-7

4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Cat. No.: B2629393
CAS No.: 880450-15-7
M. Wt: 301.35
InChI Key: GPGPDJWBAMSRFG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione is a complex organic compound characterized by its unique spiro structure This compound features a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for precise control over reaction conditions, minimizing impurities and enhancing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with various nucleophiles, leading to a diverse array of derivatives .

Scientific Research Applications

4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.

    Industry: It can be used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of fluorine, sulfur, and nitrogen atoms in its structure allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane derivatives: These compounds share the spiro[4.4]nonane core but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl-substituted compounds: Compounds with a fluorophenyl group exhibit similar reactivity patterns, particularly in substitution reactions.

    Thia-azaspiro compounds: These compounds contain sulfur and nitrogen atoms in a spiro structure, similar to 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione.

Uniqueness

The uniqueness of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione lies in its combination of a spiro[44]nonane core with fluorine, sulfur, and nitrogen atoms

Properties

IUPAC Name

4-(4-fluorophenyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S2/c13-9-1-3-10(4-2-9)14-11(15)7-18-12(14)5-6-19(16,17)8-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGPDJWBAMSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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